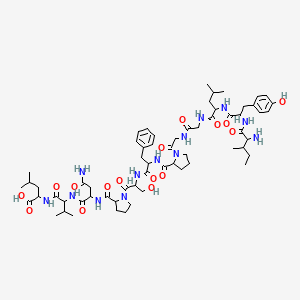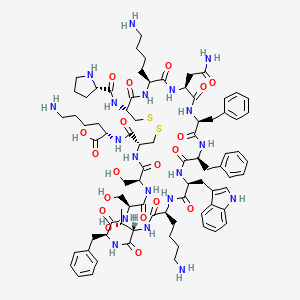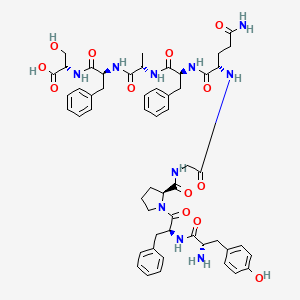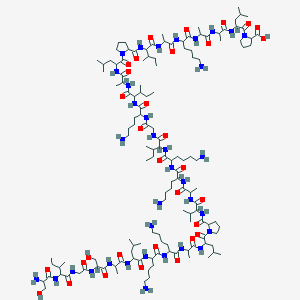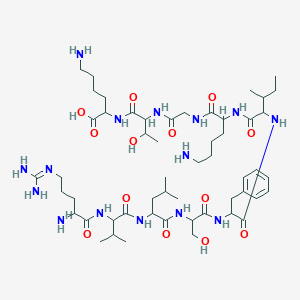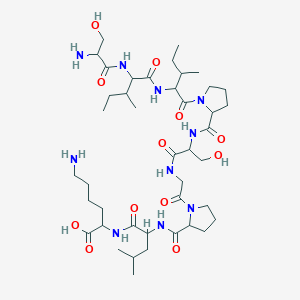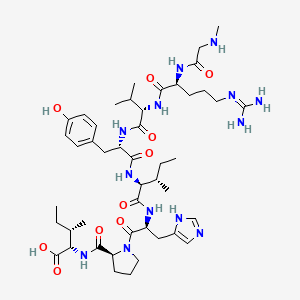
(Sar1,Ile8)-Angiotensin II
Übersicht
Beschreibung
(Sar1,Ile8)-Angiotensin II, also known as Sar1-Ang II, is a peptide hormone that plays an important role in the regulation of blood pressure and fluid balance. It is a potent vasoconstrictor and is involved in the regulation of cardiac output, electrolyte balance, and renal function. Sar1-Ang II is a synthetic version of the naturally occurring hormone Angiotensin II, which is produced in the body by the action of the enzyme renin. Sar1-Ang II is a stable and potent form of Angiotensin II, and has been used for a variety of scientific and medical applications.
Wissenschaftliche Forschungsanwendungen
Potenzierung der Insulinrezeptor-Signalübertragung und Glykogensynthese in Hepatozyten {svg_1}
[Sar1, Ile4, Ile8]-Angiotensin II wurde gezeigt, die Insulinrezeptor-Signalübertragung und die Glykogensynthese in Hepatozyten zu potenzieren {svg_2}. Diese Verbindung erhöht die Insulin-stimulierte Glykogensynthese, während Ang II und der AT1R-Antagonist Losartan keinen Effekt hatten {svg_3}. Dies deutet darauf hin, dass [Sar1, Ile4, Ile8]-Angiotensin II einen positiven Effekt auf die Insulinrezeptor-Signalübertragung und den Glukosestoffwechsel in Hepatozyten haben könnte {svg_4}.
Bindung an solubilisierte Rezeptoren im Rindernebennierenmark {svg_5}
Derivate von Angiotensin mit einer Sarcosin-Substitution am Carboxyl-Terminus und einer aliphatischen Aminosäure-Substitution am Amino-Terminus, wie z. B. [Sar1, Ile8]-Angiotensin II, wurden gezeigt, dass sie kompetitive Liganden für den Angiotensin-Rezeptor sind {svg_6}. Dies deutet darauf hin, dass [Sar1, Ile8]-Angiotensin II in Studien zur Untersuchung der Bindungseigenschaften von Angiotensin-Rezeptoren verwendet werden könnte {svg_7}.
Vasoconstriction {svg_8}
[Sar1, Ile8]-Angiotensin II ist an der Vasokonstriktion beteiligt {svg_9}. Dies bedeutet, dass es die Verengung von Blutgefäßen verursachen kann, was den Blutdruck erhöht. Diese Eigenschaft könnte in der Forschung im Zusammenhang mit Herz-Kreislauf-Erkrankungen nützlich sein {svg_10}.
Natriumresorption {svg_11}
[Sar1, Ile8]-Angiotensin II ist auch an der Natriumresorption beteiligt {svg_12}. Dies deutet darauf hin, dass es eine Rolle bei der Aufrechterhaltung des Elektrolythaushalts im Körper spielen könnte und in der Forschung im Zusammenhang mit Nierenfunktion und Flüssigkeitshaushalt verwendet werden könnte {svg_13}.
Blutdruckregulation {svg_14}
Als AT1-Agonist spielt [Sar1, Ile8]-Angiotensin II eine Rolle bei der Blutdruckregulation {svg_15}. Dies macht es zu einem wertvollen Werkzeug in der Forschung im Zusammenhang mit Bluthochdruck und anderen Herz-Kreislauf-Erkrankungen {svg_16}.
Aktivierung des Natrium/Wasserstoff-Transporters {svg_17}
[Sar1, Ile8]-Angiotensin II ist bekannt dafür, den Natrium/Wasserstoff-Transporter zu aktivieren {svg_18}. Dies könnte in Studien zum Säure-Basen-Haushalt im Körper von Bedeutung sein {svg_19}.
Wirkmechanismus
Target of Action
(Sar1,Ile8)-Angiotensin II, also known as [Sar1, Ile8]-Angiotensin II, is a synthetic peptide that acts as an antagonist for the angiotensin II type 1 receptor (AT1R) . The AT1R is a G protein-coupled receptor that plays a crucial role in regulating blood pressure and fluid balance.
Mode of Action
This compound interacts with AT1R, blocking the binding of the natural ligand, angiotensin II . This prevents the activation of the receptor and inhibits the downstream signaling pathways that are normally triggered by angiotensin II.
Biochemical Pathways
The primary pathway affected by this compound is the renin-angiotensin system (RAS). By blocking AT1R, this compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to decreased blood pressure and reduced fluid volume .
Result of Action
The primary result of this compound action is the inhibition of the physiological effects of angiotensin II. This includes reduced vasoconstriction and decreased secretion of aldosterone, leading to lower blood pressure and reduced fluid volume .
Biochemische Analyse
Biochemical Properties
(Sar1,Ile8)-Angiotensin II interacts with various enzymes, proteins, and biomolecules, primarily targeting angiotensin II receptors (AT1 and AT2). These interactions are crucial for understanding the compound’s role in biochemical reactions. The binding of this compound to AT1 receptors leads to vasoconstriction, increased blood pressure, and aldosterone secretion. Additionally, it interacts with G-protein-coupled receptors (GPCRs), which mediate various intracellular signaling pathways .
Cellular Effects
This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, it promotes cell proliferation and hypertrophy, contributing to vascular remodeling. The compound also affects endothelial cells by enhancing the production of reactive oxygen species (ROS) and promoting inflammation . These cellular effects are mediated through the activation of AT1 receptors and subsequent signaling cascades.
Molecular Mechanism
The molecular mechanism of this compound involves binding to AT1 receptors, leading to the activation of G-proteins and downstream signaling pathways. This activation results in the phosphorylation of various proteins, including mitogen-activated protein kinases (MAPKs) and extracellular signal-regulated kinases (ERKs). These phosphorylated proteins then modulate gene expression and cellular responses. Additionally, this compound can inhibit or activate specific enzymes, further influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable, but its activity may decrease due to degradation or interactions with other molecules. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, such as increased oxidative stress and inflammation . These temporal effects are essential for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively mimic the physiological actions of angiotensin II, such as vasoconstriction and aldosterone secretion. At higher doses, it may cause adverse effects, including hypertension, renal damage, and cardiovascular complications . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to the renin-angiotensin system (RAS). It interacts with enzymes such as angiotensin-converting enzyme (ACE) and renin, which regulate the production and degradation of angiotensin peptides. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in physiological and pathological conditions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes via peptide transporters and can accumulate in specific tissues, such as the kidneys and blood vessels. Its localization and accumulation are influenced by factors such as receptor expression and tissue-specific transport mechanisms .
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H73N13O10/c1-8-26(5)37(43(66)55-33(21-29-22-50-24-52-29)44(67)59-19-11-13-34(59)41(64)58-38(45(68)69)27(6)9-2)57-40(63)32(20-28-14-16-30(60)17-15-28)54-42(65)36(25(3)4)56-39(62)31(53-35(61)23-49-7)12-10-18-51-46(47)48/h14-17,22,24-27,31-34,36-38,49,60H,8-13,18-21,23H2,1-7H3,(H,50,52)(H,53,61)(H,54,65)(H,55,66)(H,56,62)(H,57,63)(H,58,64)(H,68,69)(H4,47,48,51)/t26-,27-,31-,32-,33-,34-,36-,37-,38-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUNAQTWOGAJRE-VRZYMZKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H73N13O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
968.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



